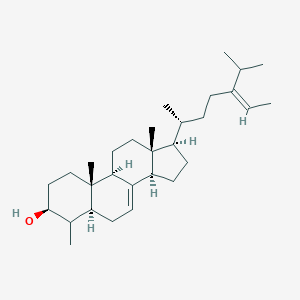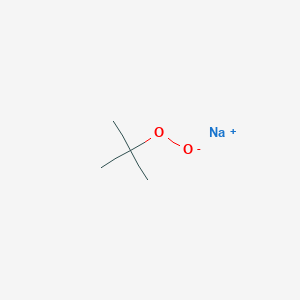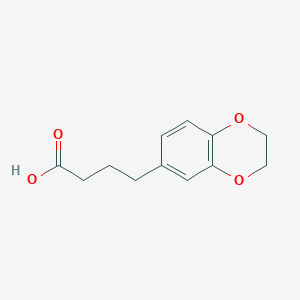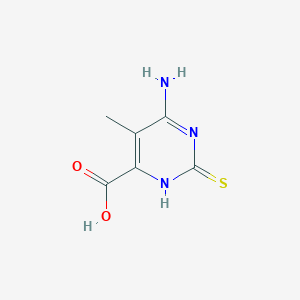
苯酚-d6
描述
Phenol-d6, also known as Hexadeuterophenol, is a deuterated version of phenol . It is a highly pure deuterated aromatic organic compound that can be used as a starting material for the synthesis of deuterated molecules . It can also be used as an internal standard for phenol .
Synthesis Analysis
Phenol-d6 can be used as a starting material for the synthesis of deuterated molecules . It is a highly pure deuterated aromatic organic compound . Phenols, in general, can be synthesized by reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular formula of Phenol-d6 is C6D5OD . The structure of Phenol-d6 is similar to that of phenol, but the hydrogen atoms in phenol are replaced by deuterium (D) in Phenol-d6 .Chemical Reactions Analysis
Phenols, including Phenol-d6, are very reactive towards electrophilic aromatic substitution . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenol-d6 has a molecular weight of 100.15 . Its boiling point is 182 °C and its melting point is 40-42 °C .科学研究应用
合成中间体
苯酚-d6是一种高纯度的氘代芳香族有机化合物,可作为合成氘代分子的起始原料 . 这使其成为合成化学领域中的一种宝贵工具,可用于创建各种氘代化合物,以用于各种研究应用。
环境分析
This compound可用于环境分析 . 在这种情况下,它可以用作环境样品中检测和量化苯酚及其衍生物的内标。这在监测污染水平和研究这些化合物的环境归宿方面尤为有用。
制药
在制药行业,this compound可用于氘代药物的开发 . 氘代药物具有与非氘代药物相同的治疗效果,但可能具有改进的药代动力学特性。这可能导致具有更好疗效、安全性和耐受性的药物。
同位素标记
This compound可用于同位素标记研究 . 这涉及用同位素(在本例中为氘)替换分子中的一个或多个原子。然后,可以使用所得标记的分子来追踪化学反应的机理或体内药物的代谢途径。
作用机制
Target of Action
Phenol-d6, also known as Hexadeuterophenol, is a deuterated derivative of phenol . Phenol is known to be active against a wide range of micro-organisms including some fungi and viruses . It has been used as an antiseptic and disinfectant, and also to relieve itching . Therefore, the primary targets of Phenol-d6 are likely to be similar to those of phenol, which include various micro-organisms.
Mode of Action
Phenol interacts with its targets primarily through proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . As a deuterated compound, Phenol-d6 is expected to have a similar mode of action, but this may be influenced by the presence of deuterium atoms.
Biochemical Pathways
Phenolic compounds, including Phenol-d6, are part of the phenylpropanoid pathway . They are secondary metabolites of plants and constitute an important group . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . Phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are the enzymes involved in these processes .
Pharmacokinetics
Deuterated compounds are known to have altered pharmacokinetic properties compared to their non-deuterated counterparts . Deuteration appears to prolong the plasma half-life and facilitate brain penetration
Result of Action
The result of Phenol-d6’s action would be expected to be similar to that of phenol, given their structural similarity. Phenol has been used to disinfect skin and to relieve itching . It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis . Therefore, Phenol-d6 may have similar effects.
Action Environment
The action of Phenol-d6, like other phenolic compounds, can be influenced by environmental factors. For instance, aromatic cation ionic liquids (ILs) based on alkylpyridiniums have been shown to be good phenol extractants from model oils (hexane/toluene) . ILs with hard basic anions are found to have the best extraction efficiency . Therefore, the environment can influence the action, efficacy, and stability of Phenol-d6.
安全和危害
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893477 | |
| Record name | Phenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenol-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13662 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13127-88-3 | |
| Record name | Phen-2,3,4,5,6-d5-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H6)Phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H6)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)










